
3-Amino-4-phenylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-phenylpiperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an amino group at the third position and a phenyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylbutan-2-one with ammonia and a suitable oxidizing agent to form the piperidinone ring. Another approach includes the use of 4-phenylpiperidine as a starting material, which undergoes amination at the third position to introduce the amino group.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives or multicomponent reactions involving ammonium acetate. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
3-Amino-4-phenylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-4-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling .
Comparación Con Compuestos Similares
4-Phenylpiperidine: Shares the phenyl group but lacks the amino group at the third position.
3-Amino-1-phenylpiperidin-2-one: Similar structure but with different substitution patterns.
Pethidine: A phenylpiperidine derivative with opioid analgesic properties.
Uniqueness: 3-Amino-4-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of an amino group and a phenyl group on the piperidine ring makes it a versatile intermediate for synthesizing various bioactive compounds .
Propiedades
Número CAS |
133899-26-0 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-amino-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-9(6-7-13-11(10)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |
Clave InChI |
RFQUMYKOAAUJJE-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(C1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
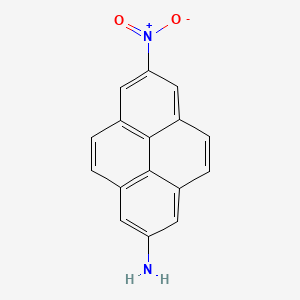
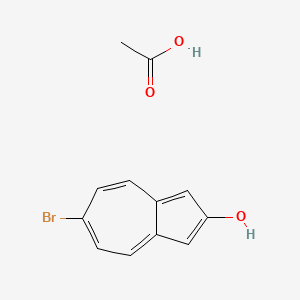

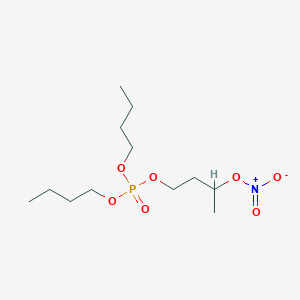
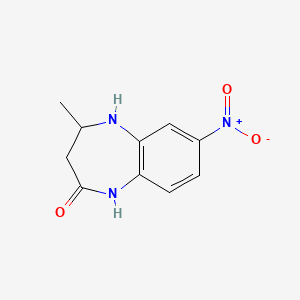
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)

![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)

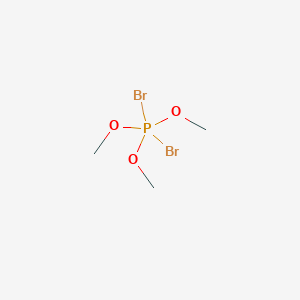
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)


